3-[(1,4-diazepan-1-yl)methyl]benzonitrile dihydrochloride
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Overview
Description
3-[(1,4-diazepan-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound is characterized by the presence of a diazepane ring, a benzonitrile group, and two hydrochloride ions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,4-diazepan-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 3-(chloromethyl)benzonitrile with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(1,4-diazepan-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring or the benzonitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane or benzonitrile derivatives.
Scientific Research Applications
3-[(1,4-diazepan-1-yl)methyl]benzonitrile dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for the treatment of neurological disorders.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,4-diazepan-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The diazepane ring can bind to enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The benzonitrile group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,4-diazepan-1-yl)methyl]benzonitrile
- (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
Uniqueness
3-[(1,4-diazepan-1-yl)methyl]benzonitrile dihydrochloride is unique due to its combination of a diazepane ring and a benzonitrile group, which imparts distinct chemical and biological properties
Properties
CAS No. |
199672-34-9 |
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Molecular Formula |
C13H19Cl2N3 |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
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